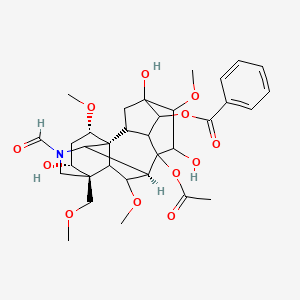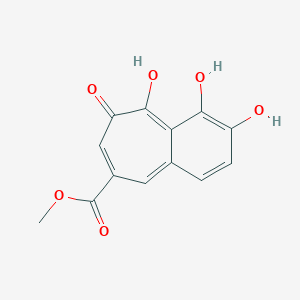
Oxonitine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Oxonitine can be synthesized through the oxidation of aconitine using permanganate in a 95:5 acetone-water mixture . The N-formyl group of this compound originates from the methylene group of the N-ethyl of aconitine during this oxidation process .
Industrial Production Methods: Industrial production of this compound involves the extraction and isolation from the secondary roots of Aconitum carmichaeli Debx. The process includes several steps of purification and characterization using spectroscopic techniques to ensure the purity and structural integrity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Oxonitine undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of aconitine to this compound is a notable reaction that involves permanganate as the oxidizing agent .
Common Reagents and Conditions:
Oxidation: Permanganate in acetone-water mixture.
Reduction and Substitution: Specific reagents and conditions for these reactions are not extensively documented but are inferred from the general reactivity of diterpenoid alkaloids.
Major Products: The primary product of the oxidation reaction is this compound itself, characterized by the presence of an N-formyl group .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of oxonitine involves its interaction with cellular targets that regulate cell growth and apoptosis. While specific molecular targets and pathways are not fully elucidated, its cytotoxic effects are attributed to its ability to disrupt cellular processes essential for cancer cell survival .
Comparación Con Compuestos Similares
- Aconitine
- Deoxyaconitine
- Hypaconitine
- Mesaconitine
Comparison: Oxonitine, aconitine, and deoxyaconitine exhibit strong cytotoxic activities against cancer cell lines, with this compound showing notable efficacy . The presence and quantity of ester groups in these compounds significantly influence their cytotoxicity . Compared to its analogs, this compound’s unique structural features and potent biological activities make it a compound of high interest in pharmacological research.
Propiedades
Fórmula molecular |
C33H43NO12 |
|---|---|
Peso molecular |
645.7 g/mol |
Nombre IUPAC |
[(1S,9R,13R,14R,16S,18R)-8-acetyloxy-11-formyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C33H43NO12/c1-16(36)46-33-21-18(12-31(40,28(44-5)26(33)38)27(21)45-29(39)17-9-7-6-8-10-17)32-20(42-3)11-19(37)30(14-41-2)13-34(15-35)25(32)22(33)23(43-4)24(30)32/h6-10,15,18-28,37-38,40H,11-14H2,1-5H3/t18?,19-,20+,21?,22+,23+,24?,25?,26?,27?,28?,30+,31?,32+,33?/m1/s1 |
Clave InChI |
SVQZFPSKTHNMRD-DZCZYSFVSA-N |
SMILES isomérico |
CC(=O)OC12[C@H]3[C@@H](C4[C@@]5(CN(C3[C@]4([C@H](C[C@H]5O)OC)C6C1C(C(C6)(C(C2O)OC)O)OC(=O)C7=CC=CC=C7)C=O)COC)OC |
SMILES canónico |
CC(=O)OC12C3C(CC(C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)C56C(CC(C7(C5C(C2C6N(C7)C=O)OC)COC)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5S)-3-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B10754002.png)





![[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-16-acetoxy-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxo-ethyl] acetate](/img/structure/B10754048.png)
![(1S,16R)-10,25-dimethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol;chloride](/img/structure/B10754049.png)
![9,12a-dihydroxy-2,3-dimethoxy-12-oxo-6,6a-dihydrochromeno[3,4-b]chromene-8-carboxylic acid](/img/structure/B10754059.png)





